Minoxidil β-D-Glucuronide Methyl Ester
Description
Contextualization within Minoxidil (B1677147) Metabolism and Biotransformation
To understand the relevance of Minoxidil β-D-Glucuronide Methyl Ester, one must first consider the metabolic journey of its parent compound, Minoxidil. Minoxidil, chemically known as 2,4-diamino-6-piperidinopyrimidine (B16298) 3-oxide, undergoes extensive biotransformation in the body, primarily in the liver. researchgate.net This process involves multiple enzymatic reactions designed to render the compound more water-soluble and easier to excrete.
The primary routes of Minoxidil metabolism include:
Glucuronidation: This is a major pathway where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to the Minoxidil structure, forming Minoxidil O-glucuronide. researchgate.net This conjugate is a significant metabolite found in humans and monkeys.
Sulfation: The enzyme sulfotransferase can add a sulfate (B86663) group, leading to the formation of Minoxidil N-O-sulfate. This particular metabolite is noteworthy as it is considered the pharmacologically active form responsible for some of Minoxidil's effects. researchgate.net
Hydroxylation: The piperidino ring of Minoxidil can be hydroxylated, forming hydroxylated metabolites. nih.gov
The formation of Minoxidil β-D-Glucuronide is a crucial step in the detoxification and elimination of Minoxidil. This glucuronide conjugate is significantly more polar than the parent drug, facilitating its removal from the body via urine.
Significance as a Metabolite and Research Intermediate
Minoxidil β-D-Glucuronide itself is a key metabolite for researchers studying the pharmacokinetics and disposition of Minoxidil. However, the methyl ester derivative, this compound, serves a different but equally important purpose in the laboratory.
The process of esterification, in this case, the addition of a methyl group to the carboxylic acid of the glucuronic acid moiety, is a common strategy in organic synthesis and analytical chemistry. The primary reasons for creating this methyl ester in a research setting include:
As a Synthetic Intermediate: The methyl ester can act as a protected form of the glucuronide. In multi-step chemical syntheses, protecting reactive groups like carboxylic acids is often necessary to prevent unwanted side reactions. The methyl ester can be selectively removed later in the synthetic sequence to yield the final desired compound.
As an Analytical Standard: In the field of drug metabolism and toxicology, the accurate identification and quantification of metabolites are paramount. This compound can be synthesized in a pure form to serve as a reference standard in analytical techniques such as mass spectrometry. Its distinct molecular weight and fragmentation pattern can help in the unequivocal identification of the corresponding glucuronide metabolite in biological samples. The esterification can also improve its solubility in organic solvents used in certain analytical methods.
While direct research findings on the specific applications of this compound are not extensively published, its availability from chemical suppliers underscores its role as a specialized tool for researchers. Its synthesis allows for more controlled and precise investigations into the metabolism and disposition of Minoxidil.
Data Tables
Table 1: Chemical Properties of Minoxidil and its Glucuronide Metabolite
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Minoxidil | C₉H₁₅N₅O | 209.25 |
| Minoxidil β-D-Glucuronide | C₁₅H₂₃N₅O₇ | 385.37 |
Table 2: Key Metabolic Pathways of Minoxidil
| Metabolic Pathway | Key Enzyme | Resulting Metabolite | Significance |
| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Minoxidil O-glucuronide | Major detoxification and elimination pathway |
| Sulfation | Sulfotransferase | Minoxidil N-O-sulfate | Pharmacologically active metabolite |
| Hydroxylation | Cytochrome P450 | Hydroxylated Minoxidil derivatives | Contributes to overall metabolism |
Properties
Molecular Formula |
C₁₆H₂₅N₅O₇ |
|---|---|
Molecular Weight |
399.4 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Minoxidil β D Glucuronide Methyl Ester
Glucuronidation of Minoxidil (B1677147): Enzymatic Mechanisms and Isoforms
Glucuronidation represents a critical Phase II metabolic reaction for minoxidil, converting the parent drug into a more polar, inactive metabolite. researchgate.netnih.gov This process is catalyzed by a superfamily of enzymes located primarily in the liver. researchgate.net
The conjugation of minoxidil with glucuronic acid is mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). researchgate.net These membrane-bound enzymes, found predominantly in the endoplasmic reticulum of hepatocytes, catalyze the transfer of a glucuronic acid moiety from the high-energy donor substrate, UDP-glucuronic acid (UDPGA), to the N-oxide position on minoxidil's pyrimidine (B1678525) ring. researchgate.netoup.com This creates an O-glucuronide conjugate.
While the involvement of the UGT superfamily is established, specific isoforms responsible for minoxidil glucuronidation have not been extensively characterized in the scientific literature. UGTs exhibit broad and often overlapping substrate specificities, and multiple isoforms, such as those from the UGT1A and UGT2B subfamilies, are typically involved in the metabolism of xenobiotics. nih.gov The precise contribution of individual UGTs (e.g., UGT1A1, UGT1A4, UGT2B7) to the formation of minoxidil glucuronide remains an area for further investigation.
The direct product of the UGT-catalyzed reaction is Minoxidil O-Glucuronide, the immediate precursor to any potential subsequent methylation. researchgate.net This metabolite has been identified as a major excretory product in humans and monkeys. nih.gov It is considered pharmacologically inactive, in contrast to the active metabolite, minoxidil sulfate (B86663). nih.gov The formation of Minoxidil O-Glucuronide accounts for a significant portion of the metabolism of the administered drug. researchgate.net
Below is a table detailing the properties of this key precursor metabolite.
| Property | Details | Reference |
| Compound Name | Minoxidil β-D-Glucuronide (Minoxidil O-Glucuronide) | lgcstandards.comscbt.com |
| CAS Number | 56828-40-1 | lgcstandards.comscbt.com |
| Molecular Formula | C₁₅H₂₃N₅O₇ | scbt.com |
| Molecular Weight | 385.37 g/mol | scbt.com |
| Metabolic Role | Major, inactive Phase II metabolite of Minoxidil | researchgate.netnih.gov |
| Precursor For | Excretion; theoretical precursor for Minoxidil β-D-Glucuronide Methyl Ester |
Methylation of Glucuronide Conjugates: Enzymatic and Mechanistic Insights
The formation of a methyl ester from a glucuronide conjugate is a theoretically possible but not a commonly documented metabolic pathway for drugs. There is currently no direct scientific evidence confirming the in vivo biosynthesis of this compound. The following sections discuss the general enzymatic principles that would be involved if such a reaction were to occur.
Should the carboxyl group of the Minoxidil Glucuronide be methylated, the reaction would likely be catalyzed by a member of the methyltransferase (MT) enzyme superfamily. elsevierpure.com These enzymes facilitate methyl conjugation, a Phase II metabolic reaction, by transferring a methyl group from the universal donor S-adenosyl-L-methionine (AdoMet). elsevierpure.com
However, xenobiotic metabolism studies have not identified a specific MT that catalyzes the formation of a methyl ester on a glucuronic acid conjugate of a drug. While methylation is a known pathway for many drugs and endogenous compounds, it typically occurs on hydroxyl, amino, or thiol groups of the parent molecule, not on a subsequent conjugate. elsevierpure.com
The substrate specificity and regioselectivity of such a methylation reaction would be highly specific. While not observed in drug metabolism, enzymatic methylation of glucuronic acid does occur in other biological contexts. For instance, in plants, glucuronoxylan methyltransferases (GXMTs) catalyze the 4-O-methylation of glucuronic acid residues on the polysaccharide xylan. nih.govucr.edu This reaction is highly regioselective, specifically targeting the hydroxyl group at the C-4 position of the glucuronic acid moiety, not the C-6 carboxyl group that would need to be esterified to form the methyl ester. nih.gov This demonstrates that enzymes can recognize and methylate glucuronic acid, although the specific reaction type (O-methylation vs. ester formation) and substrate context (polysaccharide vs. drug conjugate) are different.
The enzymatic formation of this compound would require a methyltransferase capable of recognizing the carboxyl group of the glucuronic acid moiety on the minoxidil conjugate and catalyzing the formation of an ester bond. The existence of such an enzyme in preclinical models or humans has not been reported.
Cellular and Tissue Localization of Metabolizing Enzymes in Preclinical Models
The metabolic profile of minoxidil, including the extent of glucuronidation, varies significantly across different species used in preclinical studies. nih.gov The enzymes responsible for these transformations, primarily UGTs, are concentrated in specific tissues.
The liver is the principal organ for drug glucuronidation due to its high concentration of various UGT isoforms. researchgate.net Studies in rats, dogs, and monkeys show that after oral administration, minoxidil is well-absorbed and distributed, with metabolites being concentrated in the excretory system. nih.gov
The table below summarizes the major metabolic outcomes in common preclinical models compared to humans, highlighting the species-dependent nature of minoxidil metabolism.
| Species | Primary Metabolite/Excretory Product | Extent of Glucuronidation | Reference |
| Rat | Unchanged Minoxidil | Minor | nih.gov |
| Dog | 4'-Hydroxy Minoxidil | Minor | nih.gov |
| Monkey | Minoxidil O-Glucuronide | Major | nih.gov |
| Human | Minoxidil O-Glucuronide | Major | nih.gov |
In rats, whole-body autoradiography revealed that minoxidil-related material is distributed to the liver, kidneys, and gastrointestinal tract, consistent with the locations of major drug-metabolizing enzymes and excretory pathways. nih.gov Given that UGTs are the enzymes responsible for the formation of the glucuronide precursor, their primary localization in the liver of these preclinical models is the most relevant finding for this biosynthetic pathway. researchgate.netnih.gov There is no information regarding the localization of enzymes that would produce the methyl ester derivative.
Enzymatic Activity in Hepatic Systems (e.g., Microsomes, Cytosols)
The liver is a primary site for the metabolism of foreign compounds, including drugs like minoxidil. The formation of this compound in hepatic systems involves a two-step process: glucuronidation followed by methyl esterification.
Glucuronidation is a major phase II metabolic reaction that involves the addition of a glucuronic acid moiety to a substrate. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). In the case of minoxidil, the N-oxide group is a target for glucuronidation, leading to the formation of minoxidil glucuronide. This reaction typically occurs in the microsomal fraction of liver cells, which contains a high concentration of UGT enzymes.
Following glucuronidation, the resulting minoxidil glucuronide can undergo methyl esterification. This reaction involves the addition of a methyl group to the carboxylic acid of the glucuronic acid moiety, forming this compound. While the precise enzymatic pathways for this methylation step are not as extensively characterized as glucuronidation, it is understood to be a significant metabolic route.
Metabolic Potential in Extrahepatic Tissues and Ex Vivo Models (e.g., Skin Explants)
While the liver is the principal organ of drug metabolism, other tissues can also contribute to the biotransformation of compounds. The skin, being the largest organ of the body, possesses its own metabolic machinery and is of particular interest in the context of topically applied substances.
Studies using ex vivo models, such as skin explants, have provided valuable insights into the metabolic capabilities of the skin. These models allow for the investigation of metabolic pathways in a controlled environment that closely mimics the in vivo situation. Research has demonstrated that skin has the capacity to metabolize various compounds, including the potential for glucuronidation and other phase II reactions.
Synthetic Strategies and Chemical Derivatization for Research Applications
Laboratory Synthesis of Minoxidil (B1677147) β-D-Glucuronide Methyl Ester
The laboratory synthesis of Minoxidil β-D-Glucuronide Methyl Ester is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.
A plausible and commonly employed method for the synthesis of glycosides like this compound is the Koenigs-Knorr reaction. wikipedia.orgresearchgate.net This reaction involves the coupling of a glycosyl halide with an alcohol, in this case, the N-oxide hydroxyl group of minoxidil.
The general synthetic approach would involve:
Protection of Glucuronic Acid: D-Glucuronic acid is first converted to its methyl ester and then the hydroxyl groups are protected, typically by acetylation, to prevent side reactions. This results in a stable glycosyl donor such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.
Glycosylation: Minoxidil is then reacted with the protected glucuronic acid derivative. The Koenigs-Knorr reaction is often promoted by a heavy metal salt, such as silver carbonate or mercuric cyanide, which acts as a halide acceptor. wikipedia.orgresearchgate.net The reaction is typically carried out in an aprotic solvent. The stereochemistry of the resulting glycosidic bond is influenced by the protecting groups on the sugar; acetyl groups generally favor the formation of the β-anomer due to neighboring group participation. wikipedia.org
Deprotection: The final step involves the removal of the acetyl protecting groups from the glucuronic acid moiety to yield this compound. This is usually achieved by base-catalyzed methanolysis.
A schematic representation of this synthetic route is presented below:
Scheme 1: Plausible Synthetic Route to this compound via Koenigs-Knorr Reaction
Advanced Analytical Methodologies for Structural Elucidation and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of new chemical entities. They provide detailed information about the molecular structure, functional groups, and electronic properties of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic arrangement within a molecule. While specific experimental NMR data for Minoxidil (B1677147) β-D-Glucuronide Methyl Ester is not widely available in published literature, the expected spectral features can be predicted based on its structure.
A ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the minoxidil core, the glucuronic acid moiety, and the methyl ester group. Key differentiating signals would include the anomeric proton of the glucuronic acid ring, the protons on the glucuronic acid backbone, and a characteristic singlet for the methyl ester (-OCH₃) protons. Similarly, a ¹³C NMR spectrum would confirm the presence of all constituent carbon atoms, with the carbonyl carbon of the methyl ester and the carbons of the glucuronic acid ring being definitive markers of the compound's identity.
Mass spectrometry is critical for confirming the molecular weight of a compound and studying its fragmentation patterns. For Minoxidil β-D-Glucuronide Methyl Ester (Molecular Formula: C₁₅H₂₃N₅O₇), the theoretical exact mass provides a basis for confirmation. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), would be used to determine the mass with high precision, confirming the elemental composition.
In a typical analysis, HRESIMS would detect the protonated molecular ion [M+H]⁺. Fragmentation analysis (MS/MS) would show a characteristic loss of the glucuronic acid methyl ester moiety, resulting in a fragment ion corresponding to the parent minoxidil structure. This technique is crucial for identifying and confirming metabolites in biological samples. The characterization of similar glucuronide conjugates, such as those of sertraline, relies on identifying the intact conjugate and its specific fragmentation patterns in mass spectrometry nih.gov.
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
Key expected peaks would include:
O-H stretching: A broad band indicating the hydroxyl groups on the glucuronic acid moiety.
N-H stretching: Bands corresponding to the amine groups of the pyrimidine (B1678525) ring.
C=O stretching: A strong absorption peak characteristic of the ester carbonyl group.
C-O stretching: Signals for the ether and ester linkages.
N-O stretching: Indicating the N-oxide group from the minoxidil core.
These features, when combined, provide a functional group fingerprint that is unique to the molecule's structure.
UV-Visible spectrophotometry is a simple, rapid, and economical method often employed for the quantification of compounds in various solutions. The method relies on the principle that molecules containing chromophores absorb light at specific wavelengths. The primary chromophore in this compound is the pyrimidine ring system from the minoxidil core.
While a specific absorption maximum (λmax) for the glucuronide methyl ester derivative is not documented, it is expected to be very similar to that of the parent Minoxidil. Validated spectrophotometric methods for Minoxidil have been developed using various solvents, with λmax typically observed around 285 nm in methanol (B129727) and 279.4 nm in 0.1N HCl. researchgate.net These established methods provide a strong foundation for developing quantitative assays for its derivatives. researchgate.netsemanticscholar.orgrjptonline.orgsaapjournals.org The linearity of response is typically established over a specific concentration range to ensure accurate quantification. researchgate.net
Table 1: Reported UV Spectrophotometric Parameters for Minoxidil Analysis This table presents data for the parent compound, Minoxidil, which serves as a reference for developing analytical methods for its derivatives.
| Solvent | Reported λmax (nm) | Concentration Range (µg/mL) | Reference |
| Methanol | 285 | 5-40 | |
| 0.1N HCl | 279.4 | 1-6 | researchgate.net |
| Distilled Water | Not Specified | 0.1-20 | rjptonline.org |
| n-Butanol | 280.4 | 0.1-2.5 | researchgate.net |
Chromatographic Separation Techniques for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating a compound from a mixture, assessing its purity, and performing precise quantitative analysis.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and reproducibility. eurasianjournals.com This technique is ideally suited for the analysis of Minoxidil and its metabolites, including this compound.
In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Given that this compound is more polar than Minoxidil due to the addition of the sugar moiety, it would have a shorter retention time under typical RP-HPLC conditions. Method development would involve optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol with buffered aqueous solutions), flow rate, and column temperature to achieve a sharp, symmetrical peak with a suitable retention time. eurasianjournals.comnih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, such as 280 nm or 210 nm. eurasianjournals.comijarsct.co.in
Numerous robust RP-HPLC methods have been developed and validated for Minoxidil according to ICH guidelines, demonstrating high accuracy and precision. eurasianjournals.comijpar.comijpar.com These methods serve as an excellent starting point for creating and validating a specific method for this compound.
Table 2: Examples of Validated RP-HPLC Methods for Minoxidil Analysis This interactive table shows parameters from established methods for the parent compound, Minoxidil. A method for its more polar glucuronide derivative would be adapted from these principles.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| X-Bridge C18 (150x4.6mm, 5µm) | Buffer:Acetonitrile (55:45 v/v) | 1.0 | 280 | 6.6 | eurasianjournals.com |
| Inertsil ODS-3 C18 (150x4.6mm, 5µm) | Methanol:Water with 0.5% TEA (70:30 v/v) | Not Specified | 210 | 2.4 | nih.gov |
| ODS C18 (250x4.6mm, 5µm) | Buffer (pH 7.0):Acetonitrile (80:20 v/v) | 1.0 | 210 | 5.75 | ijarsct.co.in |
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-HRESIMS for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the analysis of drug metabolites in complex biological matrices. researchgate.net Its combination of the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry allows for the effective identification and quantification of compounds like this compound.
In a typical LC-MS/MS method for quantifying glucuronide metabolites, a reversed-phase C18 column is often employed for chromatographic separation. nih.govnih.gov The mobile phase usually consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing a modifier like formic acid to facilitate protonation. nih.gov For the analysis of Minoxidil and its metabolites, positive ionization mode is commonly used. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) offers an additional layer of confidence in structural elucidation by providing highly accurate mass measurements. This allows for the determination of the elemental composition of the metabolite and its fragments. While specific HRESIMS data for this compound is not extensively published, the fragmentation patterns of similar glucuronide conjugates can be inferred. The mass spectra of per-TMS and methyl ester-per-TMS derivatives of steroid glucuronides show characteristic fragment ions that can be used for identification. dshs-koeln.de
A key aspect of LC-MS/MS analysis is the selection of precursor and product ion transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity for quantification. For Minoxidil, a transition of m/z 210.152 → 163.965 has been reported. nih.gov For its glucuronidated and methylated metabolite, the precursor ion would be significantly larger, and its fragmentation would likely involve the neutral loss of the glucuronic acid methyl ester moiety.
Table 1: Illustrative LC-MS/MS Parameters for Glucuronide Metabolite Analysis (Note: These are representative parameters and would require optimization for this compound)
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | C18 (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 - 0.8 mL/min |
| Gradient | Optimized for separation from parent drug and other metabolites |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | Characteristic fragment ions (e.g., aglycone fragment) |
The direct quantification of glucuronide metabolites using LC-MS/MS is often preferred over methods requiring hydrolysis, as it reduces sample preparation time and improves accuracy and precision. researchgate.net However, this approach necessitates the availability of authentic certified reference standards for the metabolite. researchgate.net
Electrochemical Detection Methods for Sensitive Quantification
Electrochemical detection offers a sensitive and often cost-effective alternative for the quantification of electroactive compounds. While specific methods for the direct electrochemical detection of this compound are not widely documented, the electrochemical behavior of the parent compound, Minoxidil, has been studied.
Potentiometric and voltammetric methods have been developed for the determination of Minoxidil. nih.govdshs-koeln.de For instance, a potentiometric titration method based on the redox reaction of Minoxidil with potassium dichromate has been reported. dshs-koeln.de Another approach involves the use of a molecularly imprinted polymer (MIP)-modified carbon paste electrode for the voltammetric sensing of Minoxidil. researchgate.net These methods rely on the oxidation of the Minoxidil molecule.
The applicability of these methods to this compound would depend on whether the glucuronidation and methylation significantly alter the electrochemical properties of the parent molecule. The addition of the glucuronic acid methyl ester group at the N-oxide position would likely change the oxidation potential. Therefore, a dedicated electrochemical method would need to be developed and validated for this specific metabolite.
Table 2: Comparison of Electrochemical Methods for Minoxidil Determination (Note: These methods have been applied to Minoxidil, not its glucuronide methyl ester derivative)
| Method | Principle | Key Findings | Reference |
|---|---|---|---|
| Potentiometric Titration | Redox reaction with K₂Cr₂O₇ | Recoveries of 97.4% to 98.7% in pharmaceutical samples. | dshs-koeln.de |
Future research could explore the development of specific sensors, potentially based on enzymatic reactions where β-glucuronidase is immobilized on an electrode to first cleave the glucuronide, followed by the electrochemical detection of the released Minoxidil.
Isotopic Labeling Strategies for Metabolic Tracing
Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug within a biological system. nih.gov This involves administering a drug that has been enriched with a stable isotope, such as ¹³C, ¹⁵N, or ²H (deuterium), and then using mass spectrometry to detect and identify the labeled metabolites.
In the context of Minoxidil metabolism, an isotopically labeled version of Minoxidil could be synthesized and introduced into an in vitro or in vivo model. By analyzing samples over time with LC-MS, the appearance of labeled this compound can be monitored. This provides direct evidence of the metabolic pathway and allows for the calculation of formation rates.
A common approach in quantitative bioanalysis is the use of a stable isotope-labeled internal standard. nih.gov For instance, Minoxidil-D10 has been used as an internal standard for the quantification of Minoxidil in human plasma. nih.gov This approach helps to correct for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the quantification.
For tracing the formation of this compound, one could envision a study using ¹³C-labeled Minoxidil. The resulting labeled metabolite would exhibit a distinct mass shift in the mass spectrum, allowing it to be clearly distinguished from endogenous compounds and any unlabeled Minoxidil.
Table 3: Hypothetical Isotopic Labeling Scheme for Tracing Minoxidil Metabolism
| Labeled Precursor | Expected Labeled Metabolite | Analytical Technique | Purpose |
|---|---|---|---|
| [¹³C₆]-Minoxidil | [¹³C₆]-Minoxidil β-D-Glucuronide Methyl Ester | LC-HRESIMS | To confirm the metabolic pathway and elucidate the structure of the metabolite. |
Biochemical and Molecular Investigations in Preclinical Models
In Vitro Studies on Enzyme Kinetics and Inhibition
Substrate Affinity and Turnover Rates with UGTs and MTs
Minoxidil (B1677147) undergoes extensive metabolism in the liver, with approximately 90% of it being biotransformed. nih.gov A major metabolic pathway is glucuronidation, leading to the formation of Minoxidil β-D-Glucuronide. researchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the detoxification of various xenobiotics. nih.gov While specific kinetic data (Km, Vmax) for the formation of Minoxidil β-D-Glucuronide by individual UGT isoforms are not extensively detailed in the available literature, it is known to be a significant metabolic route. researchgate.net The glucuronidation process increases the water solubility of Minoxidil, facilitating its excretion. nih.gov
Another critical metabolic pathway for Minoxidil is sulfation, catalyzed by sulfotransferase (SULT) enzymes, particularly SULT1A1. nih.govstruthealth.com This reaction produces Minoxidil Sulfate (B86663), the active metabolite responsible for its therapeutic effects. researchgate.net The activity of SULT1A1 in hair follicles is a key determinant of the clinical response to topical Minoxidil. nih.govstruthealth.com
There is no available research on the substrate affinity or turnover rates of Minoxidil β-D-Glucuronide Methyl Ester with UGTs or SULTs. It is plausible that the methyl esterification of the glucuronide moiety would alter its interaction with these enzymes, but this has not been experimentally verified.
Table 1: Key Enzymes in Minoxidil Metabolism
| Enzyme Family | Specific Enzyme | Metabolite Formed | Role |
| UDP-glucuronosyltransferases (UGTs) | Not specified in detail | Minoxidil β-D-Glucuronide | Detoxification and excretion researchgate.netnih.gov |
| Sulfotransferases (SULTs) | SULT1A1 | Minoxidil Sulfate | Bioactivation researchgate.netnih.govstruthealth.com |
Evaluation of Enzyme Inhibitors and Activators (e.g., in cell-free systems, microsomes)
The modulation of enzymes that metabolize Minoxidil has been a subject of study. For instance, compounds that inhibit or activate SULT1A1 can potentially alter the efficacy of Minoxidil. Some studies have explored boosting SULT1A1 activity to enhance the conversion of Minoxidil to its active sulfate form. unimelb.edu.au
Regarding UGTs, various compounds are known to inhibit or induce their activity, which could theoretically affect the rate of Minoxidil glucuronidation. However, specific studies evaluating inhibitors or activators on the formation of Minoxidil β-D-Glucuronide are not prevalent in the literature. Furthermore, no studies have been identified that assess the effect of enzyme modulators on this compound.
Cellular Uptake, Transport, and Efflux Mechanisms
Investigation in Isolated Cells and Cell Lines (e.g., Dermal Papilla Cells)
The cellular mechanisms of Minoxidil have been extensively studied in human dermal papilla cells (DPCs). Minoxidil has been shown to promote the proliferation and survival of DPCs. regrowth.comresearchgate.net It exerts these effects by activating signaling pathways such as the extracellular signal-regulated kinase (ERK) and Akt pathways, and by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. regrowth.comresearchgate.net Furthermore, Minoxidil has been found to activate the β-catenin pathway in DPCs, which is thought to prolong the anagen (growth) phase of the hair cycle. nih.govresearchgate.net
There is a lack of published research investigating the direct effects of Minoxidil β-D-Glucuronide or its methyl ester derivative on isolated dermal papilla cells. The glucuronide conjugate is generally considered an inactive metabolite, primarily involved in excretion. researchgate.net It is unknown whether the methyl esterification of this conjugate would alter its cellular activity or uptake into DPCs.
Role of Transporter Proteins in Permeation
The transport of glucuronide conjugates is a critical aspect of their disposition and is mediated by various transporter proteins. Generally, glucuronidated metabolites are substrates for efflux transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), as well as uptake transporters like Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs). nih.gov These transporters are expressed in key tissues like the liver, kidneys, and intestine, and play a crucial role in the elimination of drug metabolites. nih.govnih.gov
While it is plausible that Minoxidil β-D-Glucuronide is a substrate for one or more of these transporter proteins, specific studies confirming this interaction are not available. The transport characteristics of this compound are entirely unknown and would likely differ from the parent glucuronide due to the presence of the methyl group, which could affect its affinity for transporter proteins. Studies on the parent compound, Minoxidil, have indicated that its intestinal permeability involves a significant paracellular transport component. nih.govbgu.ac.ilnih.gov
Table 2: Potential Transporter Families for Glucuronide Conjugates
| Transporter Family | Type | General Function | Potential Relevance for Minoxidil β-D-Glucuronide |
| Multidrug Resistance-Associated Proteins (MRPs) | Efflux | Transport of organic anions, including glucuronide conjugates nih.govnih.gov | Likely involved in the cellular efflux and excretion. |
| Breast Cancer Resistance Protein (BCRP) | Efflux | Transport of a wide range of substrates, including drug conjugates nih.gov | Potentially involved in the efflux from cells and tissues. |
| Organic Anion Transporters (OATs) | Uptake | Mediates the uptake of organic anions into cells, particularly in the kidney and liver nih.gov | Could be involved in the uptake into hepatocytes or renal proximal tubule cells for elimination. |
| Organic Anion Transporting Polypeptides (OATPs) | Uptake | Facilitates the hepatic uptake of a variety of compounds from the blood | May play a role in the hepatic clearance of the glucuronide metabolite. |
Interaction with Biological Targets and Signaling Pathways
The primary pharmacological target of Minoxidil's active metabolite, Minoxidil Sulfate, is the ATP-sensitive potassium channel (KATP). generolon.com The opening of these channels in vascular smooth muscle leads to vasodilation. In hair follicles, the opening of KATP channels is also believed to be a key mechanism for its hair growth-stimulating effects. generolon.com
As mentioned previously, in dermal papilla cells, Minoxidil has been shown to modulate several signaling pathways that are crucial for hair follicle cycling and growth. These include:
Activation of ERK and Akt pathways: These pathways are known to promote cell survival and proliferation. regrowth.comresearchgate.net
Upregulation of Bcl-2/Bax ratio: This shift towards anti-apoptotic proteins contributes to the survival of dermal papilla cells. regrowth.comresearchgate.net
Activation of the Wnt/β-catenin pathway: This pathway is critical for maintaining the anagen phase of the hair cycle. nih.govresearchgate.net
Stimulation of Vascular Endothelial Growth Factor (VEGF): Minoxidil has been reported to stimulate VEGF, which may improve vascularization around the hair follicle. generolon.com
There is no scientific evidence to suggest that Minoxidil β-D-Glucuronide or its methyl ester derivative interacts with these biological targets or signaling pathways. These metabolites are generally considered to be pharmacologically inactive. researchgate.net
Ligand Binding Studies with Recombinant Proteins
Currently, there is a notable absence of publicly available scientific literature detailing ligand binding studies specifically conducted with this compound and recombinant proteins. Research has predominantly focused on the parent drug, minoxidil, and its primary active metabolite, minoxidil sulfate. These studies have established that minoxidil sulfate acts as a potassium channel opener, which is central to its vasodilatory and hair growth-promoting effects. However, equivalent binding affinity and receptor interaction data for this compound are not available. Future research involving recombinant protein binding assays would be necessary to elucidate the specific molecular targets, if any, of this compound and to determine its binding kinetics and affinity relative to other minoxidil derivatives.
Modulation of Cellular Biochemical Processes (e.g., enzyme activities)
Detailed investigations into the direct modulatory effects of this compound on cellular biochemical processes, such as specific enzyme activities, are not extensively documented in current research. The majority of metabolic studies have centered on the pathways leading to the formation of minoxidil's primary metabolites. It is known that minoxidil is metabolized in the liver, primarily through glucuronidation to form Minoxidil-O-glucuronide and through sulfation to form the active metabolite, Minoxidil-N-O-sulfate. researchgate.netresearchgate.net While the enzymes involved in these transformations, such as UDP-glucuronosyltransferases and sulfotransferases, have been a key focus, the subsequent effects of the resulting metabolites on other cellular enzymes are less understood.
The introduction of a methyl ester group to the glucuronide moiety could theoretically alter its interaction with cellular enzymes. Ester groups can be substrates for esterase enzymes, which are ubiquitous in the body. Hydrolysis of the methyl ester by these enzymes would convert the compound back to Minoxidil β-D-Glucuronide. However, specific studies confirming this metabolic pathway and investigating the impact of this compound on other enzymatic activities have yet to be published.
Comparative Biochemical Studies with Other Minoxidil Metabolites
To understand the potential biochemical significance of this compound, it is useful to compare its theoretical properties with those of its better-characterized counterparts, namely Minoxidil Glucuronide and Minoxidil Sulfate.
Assessment of Relative Enzymatic Lability compared to Minoxidil Glucuronide
The enzymatic lability of a compound refers to its susceptibility to breakdown by enzymes. In the context of this compound, its stability relative to Minoxidil Glucuronide would be a key determinant of its pharmacokinetic profile.
Minoxidil Glucuronide: This metabolite is generally considered stable until its excretion. Its formation is a phase II metabolic reaction that increases water solubility, facilitating its removal from the body via urine. medcentral.com
This compound: The presence of the methyl ester group introduces a potential site for enzymatic hydrolysis by carboxylesterases. These enzymes are widespread in the body and are responsible for the metabolism of many ester-containing drugs. It can be hypothesized that this compound is more enzymatically labile than its non-esterified counterpart, as it could be converted back to Minoxidil Glucuronide through the action of these esterases. However, without direct experimental evidence, this remains a theoretical consideration.
A comparative analysis of their enzymatic lability is summarized in the table below:
| Compound | Potential Enzymatic Lability | Hypothesized Metabolic Pathway |
| Minoxidil Glucuronide | Generally stable until excretion | Formed by UDP-glucuronosyltransferases and excreted. |
| This compound | Potentially labile | May be hydrolyzed by carboxylesterases to Minoxidil Glucuronide. |
Comparison of In Vitro Biochemical Activities (e.g., in cell cultures)
The in vitro biochemical activities of minoxidil metabolites have been a subject of research to determine their pharmacological effects.
Studies have shown a clear distinction in the activity of minoxidil's main metabolites. In an in vitro study examining the contraction of collagen lattices by human fibroblasts, a model for wound contraction and fibrosis, the following was observed:
Minoxidil itself inhibited the contraction.
Minoxidil Sulfate was found to be considerably more active than the parent minoxidil in inhibiting collagen lattice contraction. nih.gov
Minoxidil Glucuronide , the major metabolite, was found to be inactive in this assay. nih.gov
This aligns with the broader understanding that Minoxidil Sulfate is the active metabolite responsible for the therapeutic effects of minoxidil, while Minoxidil Glucuronide is an inactive product of detoxification and elimination. researchgate.netnih.gov
Given the established inactivity of Minoxidil Glucuronide in this and other functional assays, it is highly probable that this compound would also be inactive. The addition of a methyl ester group is unlikely to confer the structural requirements needed for interaction with the molecular targets that mediate minoxidil's activity. However, dedicated in vitro studies on cell cultures would be required to confirm this.
The following table provides a comparative overview of the in vitro activities of minoxidil and its key metabolites.
| Compound | In Vitro Activity (Collagen Lattice Contraction) | Pharmacological Role |
| Minoxidil | Inhibitory activity | Prodrug |
| Minoxidil Sulfate | More active than Minoxidil | Active metabolite nih.gov |
| Minoxidil Glucuronide | Inactive nih.gov | Inactive metabolite researchgate.netnih.gov |
| This compound | Not reported, but hypothesized to be inactive | Unknown |
Preclinical Investigational Applications in Animal Models
Metabolic Fate and Disposition of the Methyl Ester Conjugate
The metabolic journey of a xenobiotic is defined by its absorption, distribution, metabolism, and excretion (ADME). For the methyl ester of Minoxidil (B1677147) glucuronide, its behavior in animal models would be anticipated to differ from its parent glucuronide due to the modification of the carboxylic acid group on the glucuronic acid moiety.
Studies on the parent drug, Minoxidil, in rats, dogs, and monkeys show it is rapidly absorbed and eliminated after oral administration. nih.gov The primary metabolite is Minoxidil N-O-glucuronide, which is formed in the liver. researchgate.net In monkeys, this glucuronide is the major circulatory material in the plasma. pharmacompass.com
The introduction of a methyl ester group to this glucuronide would theoretically increase its lipophilicity compared to the ionized carboxylate form of the parent glucuronide at physiological pH. This chemical change could lead to several alterations in its pharmacokinetic profile in animal models:
Absorption: Increased lipid solubility might enhance its ability to cross biological membranes, potentially leading to different absorption characteristics if administered directly.
Distribution: Whole-body autoradiography of Minoxidil in rats shows rapid distribution and subsequent concentration in the excretory system. nih.gov A more lipophilic methyl ester derivative might exhibit altered distribution patterns, potentially achieving higher concentrations in lipid-rich tissues.
Metabolism: In vivo, it is highly probable that the methyl ester would be rapidly hydrolyzed by ubiquitous esterase enzymes present in plasma and tissues to yield Minoxidil N-O-glucuronide and methanol (B129727). Therefore, the primary circulating metabolite following administration of the ester would likely be the parent glucuronide itself.
Excretion: The excretion of Minoxidil and its metabolites occurs primarily through the kidneys. researchgate.netnih.gov Following hydrolysis, the resulting Minoxidil N-O-glucuronide would follow this established renal excretion pathway.
Table 1: Anticipated Comparative Pharmacokinetic Properties in Animal Models
| Parameter | Minoxidil N-O-Glucuronide | Minoxidil β-D-Glucuronide Methyl Ester (Predicted) | Rationale for Prediction |
|---|---|---|---|
| Lipophilicity | Low (ionized carboxylate) | Higher (neutral ester) | Esterification masks the polar carboxylic acid group. |
| Plasma Protein Binding | Data not specified; likely low | Potentially higher | Increased lipophilicity can lead to greater binding to proteins like albumin. |
| Metabolic Stability | Stable until excretion | Low; subject to rapid hydrolysis | Susceptible to cleavage by esterase enzymes in blood and tissues. covachem.com |
| Primary Circulating Form | Minoxidil N-O-Glucuronide | Minoxidil N-O-Glucuronide (after hydrolysis) | The ester bond is expected to be quickly cleaved in vivo. |
| Excretion Route | Renal | Renal (as the hydrolyzed glucuronide) | Excretion is dictated by the properties of the final metabolite. nih.gov |
The primary biotransformation of this compound in animal tissues would be its hydrolysis.
Ester Hydrolysis: The first and most significant metabolic step is the cleavage of the methyl ester bond by carboxylesterases, which are abundant in the liver, plasma, and other tissues of various animal species. This reaction would yield Minoxidil N-O-glucuronide.
Downstream Metabolism: Once converted to Minoxidil N-O-glucuronide, it is considered a terminal metabolite destined for excretion. Research indicates that this glucuronide conjugate is biologically inactive. nih.gov Further metabolism of the intact glucuronide is not a major pathway. The other major metabolic route for the parent Minoxidil compound is sulfation to Minoxidil Sulfate (B86663), which is the pharmacologically active metabolite responsible for its therapeutic effects. researchgate.net However, administration of the glucuronide conjugate is not expected to lead to the formation of Minoxidil Sulfate.
The process of identifying these metabolites in preclinical studies typically involves treating urine or plasma samples with β-glucuronidase enzymes to cleave the glucuronic acid moiety, allowing for detection of the parent aglycone (Minoxidil). covachem.comnih.gov
Role in Experimental Models of Biological Processes
Chemically modified metabolites like this compound serve specialized roles in experimental settings, helping researchers understand complex biological systems.
In in vitro models using tissue explants, such as skin or liver slices from rats, the methyl ester could be used as a tool to study the localization and activity of esterase enzymes. nih.gov By applying the esterified compound to a tissue culture and measuring the rate of formation of Minoxidil N-O-glucuronide, researchers can quantify the tissue's hydrolytic capacity. covachem.com
Furthermore, in studies of hair follicle biology using skin explants, comparing the effects of Minoxidil, Minoxidil Sulfate, Minoxidil N-O-glucuronide, and its methyl ester could help delineate the specific roles of metabolic activation and inactivation within the skin. nih.gov For instance, a study on collagen lattice contraction by human skin fibroblasts found that Minoxidil N-O-glucuronide was inactive, whereas Minoxidil Sulfate was highly active, demonstrating the importance of local metabolism. nih.gov
The primary application of this compound in animal models is likely as a stable, synthesized reference standard for analytical and metabolic studies. researchgate.netrsc.org
Analytical Standard: In pharmacokinetic studies of Minoxidil in species like dogs or monkeys, having a pure, synthesized standard of the methyl ester of the glucuronide metabolite allows for its accurate identification and quantification in biological samples (e.g., via LC-MS). This helps create a complete picture of all metabolic products.
Probing Transporter Function: Because the methyl ester neutralizes the negative charge of the glucuronide, it can be used to investigate the role of specific drug transporters (e.g., Organic Anion Transporters) that are responsible for the elimination of the parent glucuronide from cells and into urine or bile. If the esterified form enters cells more easily but is not actively transported out until after it is hydrolyzed, it can help confirm the role of these transporters in the clearance of the anionic glucuronide.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Minoxidil |
| This compound |
| Minoxidil N-O-glucuronide |
| Minoxidil Sulfate |
Future Research Trajectories and Methodological Innovations
Elucidation of Comprehensive Metabolic Networks for Minoxidil (B1677147) β-D-Glucuronide Methyl Ester
The primary metabolic pathway for Minoxidil in humans involves conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is a major route, leading to the formation of compounds like Minoxidil N-O-glucuronide. researchgate.netnih.govhumanjournals.com This process converts the parent drug into a more water-soluble form, facilitating its excretion. nih.govwikipedia.org Another significant pathway is sulfation, which produces Minoxidil N-O-sulfate, the active metabolite responsible for hair growth stimulation. researchgate.netnih.gov
The existence of Minoxidil β-D-Glucuronide Methyl Ester as a metabolite has not been documented in published metabolic studies of Minoxidil. Its formation would require an additional metabolic step following glucuronidation: the methylation of the carboxylic acid group of the glucuronide moiety. While ester glucuronides of drugs with carboxylic acid groups are known, the subsequent methylation of a glucuronide conjugate itself is not a commonly reported metabolic pathway.
Future research to investigate this possibility would need to explore novel or secondary metabolic routes. This would involve:
Incubation Studies: Utilizing human liver microsomes, which contain a high concentration of UGTs and other drug-metabolizing enzymes, to see if the methyl ester can be formed in vitro. nih.govresearchgate.net
Enzyme Screening: Investigating whether specific methyltransferase enzymes could catalyze the esterification of the Minoxidil glucuronide carboxylic acid group in the presence of a methyl donor like S-adenosyl methionine (SAM).
Tracer Studies: Administering isotopically labeled Minoxidil or Minoxidil glucuronide in animal models to trace the formation of all subsequent metabolites, which could then be identified using high-resolution mass spectrometry.
A comparative overview of known Minoxidil metabolites is presented below.
| Metabolite Name | Metabolic Pathway | Key Enzyme Family | Documented Activity |
| Minoxidil N-O-Glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Generally considered an inactive, excretory product. researchgate.net |
| Minoxidil N-O-Sulfate | Sulfation | Sulfotransferases (SULTs) | The primary active metabolite for hair growth stimulation. nih.gov |
| 4'-hydroxypiperidino Minoxidil | Oxidation | Cytochrome P450 (CYP) | A metabolite observed in various species, particularly dogs. nih.gov |
| This compound | Hypothetical (Esterification) | Unknown / Hypothetical | Not documented; activity unknown. |
Development of Advanced Bioanalytical Techniques for Trace Analysis
The detection and quantification of drug metabolites, especially those present in low concentrations, require highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. researchgate.netnih.gov
Developing a bioanalytical method for this compound would present several challenges inherent to glucuronide analysis. Glucuronide conjugates can be unstable and may revert to the parent compound in vitro or during the analytical process (in-source fragmentation), which can complicate accurate quantification. nih.gov
A robust LC-MS/MS method for the trace analysis of this specific compound would involve:
Chemical Synthesis: The synthesis of an authentic, purified analytical standard of this compound is a prerequisite for method development and validation. researchgate.net
Sample Stabilization: Collected biological samples (e.g., plasma, urine) would need immediate stabilization, typically by adjusting the pH and storing at low temperatures (-20°C or below), to prevent hydrolysis of the ester and glucuronide bonds. nih.gov
Optimized Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) would be employed to separate the metabolite from the parent drug, other metabolites, and endogenous matrix components. ijpar.comeurasianjournals.com
Specific Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the necessary selectivity and sensitivity. This involves defining specific precursor-to-product ion transitions for the target analyte and an appropriate internal standard (e.g., a stable isotope-labeled version).
A hypothetical set of parameters for an LC-MS/MS method is outlined in the table below.
| Parameter | Proposed Method for this compound |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (Q1) | [M+H]⁺ of the target molecule (e.g., m/z 399.2) |
| Product Ion (Q3) | A specific fragment ion (e.g., m/z 210.1, corresponding to the Minoxidil aglycone after fragmentation) |
| Internal Standard | Stable Isotope Labeled (SIL) this compound (e.g., D4-labeled) |
| Extraction Technique | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate the analyte and remove interferences. nih.gov |
Computational Modeling and Molecular Dynamics Simulations for Enzyme-Substrate Interactions
Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and understanding how a substrate interacts with an enzyme's active site. nih.govyoutube.com These in silico methods can provide critical insights into binding affinity, orientation, and the stability of the enzyme-substrate complex, guiding further experimental work.
To investigate the potential formation or interaction of this compound, a computational study could be designed to model its interaction with relevant human UGT enzymes. Since no crystal structure exists for most human UGTs, homology modeling based on existing templates (like plant UGTs) would be the first step. tandfonline.comnih.gov
The proposed computational workflow would be:
Homology Modeling: Construct a three-dimensional model of a key human UGT isoform, such as UGT1A1 or UGT1A9, which are known to metabolize a wide range of drugs. nih.govnih.gov
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.
Molecular Docking: Dock the prepared ligand into the active site of the UGT homology model to predict the most likely binding poses and estimate the binding energy. nih.gov A strong, stable interaction would suggest it could be a substrate or inhibitor.
Molecular Dynamics (MD) Simulations: Run MD simulations on the best-ranked docked complex to evaluate its stability over time. This analysis can reveal key hydrogen bonds and hydrophobic interactions that maintain the substrate within the active site. nih.gov
| Computational Step | Objective | Key Software/Tools | Expected Outcome |
| Homology Modeling | Create a 3D structure of a human UGT enzyme. | SWISS-MODEL, MODELLER | A valid 3D protein model. |
| Molecular Docking | Predict binding pose and affinity of the ligand in the enzyme's active site. | AutoDock, PyMOL | Binding energy score (kcal/mol) and visualization of interactions. nih.gov |
| MD Simulations | Assess the stability of the enzyme-ligand complex. | GROMACS, AMBER | Root Mean Square Deviation (RMSD) plots and analysis of intermolecular forces. |
Exploration of Novel Synthetic Pathways for Analogues
The synthesis of drug metabolites is essential for their pharmacological characterization and for use as analytical standards. The synthesis of glucuronides can be challenging due to the need for stereochemical control at the anomeric center and the requirement for protecting group strategies. rsc.orgresearchgate.net
A plausible synthetic route to this compound would likely proceed through the coupling of Minoxidil with a suitably protected and activated glucuronic acid derivative. The methyl ester of glucuronic acid is a common starting material or intermediate in such syntheses. luc.edujst.go.jpnih.gov
A potential pathway could involve the following key steps:
Preparation of the Glycosyl Donor: Commercially available glucuronic acid would be converted to its protected methyl ester form, typically as a glycosyl bromide or trichloroacetimidate (B1259523) to activate the anomeric position for coupling. A common donor is acetobromo-α-D-glucuronic acid methyl ester. nih.gov
Glycosylation (Coupling) Reaction: The N-oxide oxygen of Minoxidil would act as the nucleophile, attacking the anomeric carbon of the activated glucuronic acid methyl ester donor. This reaction, often a variation of the Koenigs-Knorr reaction, typically uses a heavy metal salt (e.g., silver carbonate) as a promoter. nih.gov
Deprotection: The protecting groups on the hydroxyls of the glucuronic acid moiety (often acetyl groups) would be removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol (B129727) or potassium hydroxide) to yield the final target compound. nih.govresearchgate.net
This synthetic intermediate, the protected form of this compound, could serve as a versatile scaffold for creating a library of analogues for structure-activity relationship (SAR) studies. Modifications could be made to the piperidine (B6355638) ring of Minoxidil or by creating different esters on the glucuronic acid moiety.
| Synthesis Step | Reagents and Conditions | Purpose |
| 1. Activation | Acetobromo-α-D-glucuronic acid methyl ester (as glycosyl donor). | To create an electrophilic anomeric carbon for nucleophilic attack. |
| 2. Glycosylation | Minoxidil, Silver Carbonate (Ag₂CO₃), in an aprotic solvent (e.g., quinoline, dichloromethane). nih.gov | To form the crucial β-glycosidic bond between Minoxidil and the glucuronide methyl ester. |
| 3. Deprotection | Sodium methoxide in methanol or dilute potassium hydroxide (B78521) (KOH). nih.gov | To remove the acetyl protecting groups from the sugar ring. |
| 4. Purification | Silica gel column chromatography or preparative HPLC. | To isolate and purify the final product to a high degree. |
Q & A
Q. What are the established synthetic pathways for β-D-glucuronide methyl ester derivatives, and how can they be adapted for Minoxidil β-D-Glucuronide Methyl Ester?
Synthesis of β-D-glucuronide methyl esters typically involves glycosylation reactions using activated glucuronic acid donors. For example, kaempferol-7-O-β-D-glucuronide was synthesized via a multi-step process: (a) protection of hydroxyl groups with acetyl or benzyl groups, (b) coupling with 1-bromo-2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester using Ag₂O and CaSO₄ as catalysts, and (c) deprotection using Na₂CO₃ in methanol/water . Adapting this method for Minoxidil would require optimizing reaction conditions (e.g., solvent, catalyst, temperature) to accommodate Minoxidil’s unique pyrimidine ring and amino groups.
Q. How can NMR and MS techniques characterize the structural integrity of this compound?
Structural characterization involves:
- ¹H/¹³C NMR : Identifying glucuronide conjugation via anomeric proton signals (δ ~5.0–5.5 ppm) and methyl ester peaks (δ ~3.6–3.8 ppm). For example, HMBC correlations in rhamnetin-3-O-β-D-glucuronide confirmed glycosidic linkages .
- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions, with fragmentation patterns confirming glucuronide loss (m/z 176) and methyl ester groups (m/z 15). Quercetin glucuronide methyl esters showed diagnostic peaks at m/z 477 [M-H]⁻ and fragments at m/z 301 (aglycone) .
Q. What solvent systems are optimal for purifying β-D-glucuronide methyl esters via column chromatography?
Reversed-phase C18 columns with gradients of methanol/water or acetonitrile/water (e.g., 30–70% methanol over 40 minutes) are effective, as demonstrated for apigenin-7-O-β-D-glucuronide methyl ester . Normal-phase silica columns with ethyl acetate/hexane mixtures (e.g., 3:7 to 7:3) can separate acetylated intermediates .
Advanced Research Questions
Q. What in vitro models are suitable for studying the antiproliferative mechanisms of this compound?
- Cell Lines : Use cancer cell lines like MCF-7 (breast), HT-29 (colon), and HEP G2 (liver) for IC₅₀ determination via MTT assays. Apigenin-7-O-β-D-glucuronide methyl ester showed IC₅₀ values of 38.92–42.09 µg/mL in these models, with 5-fluorouracil as a positive control .
- Gene Expression Analysis : RT-PCR can assess inhibition of oncogenic pathways (e.g., COX-2 downregulation in MCF-7 cells, with fold changes quantified via ΔΔCt method) .
Q. How do structural modifications (e.g., esterification, glycosylation) influence the bioavailability and metabolic stability of β-D-glucuronide methyl esters?
- Esterification : Methyl esters enhance lipophilicity, improving membrane permeability. For example, mycophenolic acid β-D-glucuronide methyl ester showed higher cellular uptake than its parent glucuronide .
- Glycosylation : The position of glucuronide conjugation (e.g., 3-O vs. 7-O) affects metabolic resistance. Quercetin 3-O-β-D-glucuronide methyl ester exhibited slower hydrolysis by β-glucuronidase compared to non-methylated analogs .
Q. What analytical challenges arise in quantifying β-D-glucuronide methyl esters in biological matrices, and how can they be addressed?
- Matrix Effects : Use LC-MS/MS with isotope-labeled internal standards (e.g., clofibric acid-d4 acyl-β-D-glucuronide) to correct for ion suppression .
- Hydrolysis Prevention : Add β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to serum/plasma samples during collection .
Data Contradictions and Resolution
Q. Discrepancies in reported IC₅₀ values for similar β-D-glucuronide methyl esters: How to interpret variability?
Apigenin-7-O-β-D-glucuronide methyl ester showed IC₅₀ values ranging from 38.92 µg/mL (HEP G2) to 42.09 µg/mL (HT-29) . Variability may stem from:
- Assay Conditions : Differences in incubation time (24–72 hours) and serum concentration in media.
- Cell Line Heterogeneity : Genetic mutations or expression of drug-efflux pumps (e.g., P-glycoprotein).
- Resolution : Standardize protocols (e.g., 48-hour incubation, 10% FBS) and validate with multiple cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
